Octadecanamide, N-methyl-

概要

説明

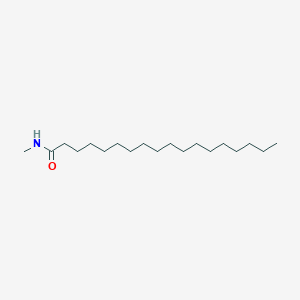

Octadecanamide, N-methyl- is a fatty amide derived from octadecanoic acid, commonly known as stearic acid. It is a long-chain amide with a molecular formula of C19H39NO. This compound is known for its surfactant properties and is used in various industrial applications, including as a lubricant and in the production of cosmetics and personal care products.

準備方法

Synthetic Routes and Reaction Conditions: Octadecanamide, N-methyl- can be synthesized through the reaction of octadecanoic acid with methylamine. The reaction typically involves heating octadecanoic acid with an excess of methylamine in the presence of a catalyst, such as sulfuric acid, to form the desired amide. The reaction conditions usually include temperatures ranging from 100°C to 150°C and reaction times of several hours.

Industrial Production Methods: In industrial settings, the production of Octadecanamide, N-methyl- often involves continuous processes where octadecanoic acid and methylamine are fed into a reactor. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Types of Reactions:

Oxidation: Octadecanamide, N-methyl- can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced to form the corresponding amine, octadecylamine, through catalytic hydrogenation.

Substitution: It can participate in substitution reactions where the methyl group on the nitrogen can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Substitution: Alkyl halides or aryl halides are typically used in substitution reactions, often in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Octadecylamine.

Substitution: Various N-alkyl or N-aryl octadecanamides.

科学的研究の応用

Octadecanamide, N-methyl- has several applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

Biology: The compound is studied for its potential role in biological membranes and its interactions with proteins and lipids.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

Industry: It is used in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.

作用機序

The mechanism of action of Octadecanamide, N-methyl- involves its ability to interact with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into biological membranes, potentially altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, leading to various biological effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.

類似化合物との比較

Octadecanamide: The parent compound without the methyl group on the nitrogen.

Octadecylamine: The reduced form of Octadecanamide, N-methyl-.

Stearamide: Another fatty amide derived from stearic acid.

Comparison:

Octadecanamide vs. Octadecanamide, N-methyl-: The presence of the methyl group in Octadecanamide, N-methyl- increases its hydrophobicity and may enhance its surfactant properties compared to Octadecanamide.

Octadecylamine vs. Octadecanamide, N-methyl-: Octadecylamine lacks the amide functionality, making it more basic and less polar than Octadecanamide, N-methyl-.

Stearamide vs. Octadecanamide, N-methyl-: Stearamide is structurally similar but does not have the methyl group on the nitrogen, which can influence its physical and chemical properties.

Octadecanamide, N-methyl- stands out due to its unique combination of hydrophobic and hydrophilic properties, making it a versatile compound in various applications.

生物活性

Octadecanamide, N-methyl- (also known as N-methyl stearamide) is a fatty acid amide derived from stearic acid. This compound has garnered attention due to its potential biological activities, including its effects on various physiological processes and its implications in pharmacology and toxicology. This article reviews the biological activity of N-methyl octadecanamide, focusing on its antioxidant properties, genotoxicity, and potential therapeutic applications.

- Chemical Formula : C₁₈H₃₇NO

- Molecular Weight : 281.49 g/mol

- Structure : Characterized by an amide functional group attached to a long-chain fatty acid.

Antioxidant Activity

Research indicates that fatty acid amides like N-methyl octadecanamide exhibit significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Genotoxicity Assessment

The safety profile of N-methyl octadecanamide has been evaluated through various toxicity studies. A notable study assessed its genotoxic potential using bacterial mutation tests and in vivo micronucleus tests in mice.

- Results : The compound did not exhibit significant genotoxic effects, indicating a favorable safety profile for potential use in food and pharmaceutical applications.

| Test Type | Dosage (mg/kg) | Observations |

|---|---|---|

| Micronucleus Test | 100, 200, 400 | No significant increase in micronucleated polychromatic erythrocytes observed. |

| Oral Toxicity Study | 0, 100, 300, 1000 | NOAEL determined at 300 mg/kg bw/day based on hematological changes. |

Therapeutic Implications

N-methyl octadecanamide shows promise as a therapeutic agent due to its anti-inflammatory and immunoregulatory properties. Its structural similarity to other fatty acid amides suggests potential applications in treating metabolic disorders and inflammatory diseases.

The biological activity of N-methyl octadecanamide may involve modulation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α. This receptor plays a critical role in lipid metabolism and inflammation regulation.

- Study Findings : Fatty acid amides have been synthesized and evaluated for their PPAR-α agonistic activities, indicating that N-methyl octadecanamide may influence metabolic pathways related to energy homeostasis and inflammation .

Case Studies

- Case Study on Safety Assessment :

- Clinical Relevance :

特性

IUPAC Name |

N-methyloctadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-2/h3-18H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUFCQUTJXHEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334129 | |

| Record name | Octadecanamide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20198-92-9 | |

| Record name | Octadecanamide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。